3-Chloro-2-mercapto-5-(trifluoromethyl)pyridine 1-oxide
Description
Properties
IUPAC Name |
3-chloro-1-hydroxy-5-(trifluoromethyl)pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NOS/c7-4-1-3(6(8,9)10)2-11(12)5(4)13/h1-2,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFQFKAKNGJHGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=S)N(C=C1C(F)(F)F)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-mercapto-5-(trifluoromethyl)pyridine 1-oxide typically involves multiple steps, starting with the chlorination of pyridine derivatives followed by the introduction of the trifluoromethyl group and mercapto group. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the pyridine ring.
Common Reagents and Conditions:
Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reducing agents like lithium aluminum hydride or sodium borohydride.
Substituents introduced using reagents like trifluoromethylating agents or chlorinating agents.
Major Products Formed:
Oxidized derivatives of the compound.
Reduced forms of the compound.
Substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antiviral Research :
- The compound has been investigated as a potential inhibitor of the Hepatitis C virus (HCV). It targets the NS5B thumb pocket 2, disrupting the virus's replication process. This mechanism of action makes it a candidate for developing antiviral therapies against HCV.
- Case Study : Research has shown that derivatives of this compound can effectively inhibit HCV replication in vitro, indicating its potential as a lead compound for drug development.
- Antimicrobial Activity :
Agrochemical Applications
- Pesticide Development :
- The compound's unique structure makes it a candidate for developing new agrochemicals, particularly pesticides. Its trifluoromethyl group is known to enhance lipophilicity, which can improve the efficacy of pesticide formulations .
- Research Insight : Studies have indicated that similar compounds exhibit significant insecticidal properties, suggesting that this compound may also possess similar activity .
Biochemical Research
- Enzyme Inhibition Studies :
- The compound has been utilized in research focused on enzyme inhibition. Its ability to form complexes with metal ions can be leveraged to study metalloproteins and their functions in biological systems .
- Example Application : Researchers have employed this compound to investigate its effects on specific enzyme pathways involved in disease processes, providing insights into potential therapeutic targets .
Summary Table of Applications
Mechanism of Action
The mechanism by which 3-Chloro-2-mercapto-5-(trifluoromethyl)pyridine 1-oxide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
Comparison with Similar Pyridine 1-Oxide Derivatives
4-Nitro-pyridine 1-oxide (CAS 1124-33-0)
- Structure: Features a nitro (-NO₂) group at position 4 and an N-oxide group.
- Physical Properties : Pale yellow, sand-like powder .
- Reactivity : The nitro group strongly withdraws electrons, making the ring less susceptible to electrophilic substitution but reactive in reduction or nucleophilic displacement.
- Applications : Used in genetics research, likely as a mutagen or probe .
- Toxicity : Causes skin/eye irritation, respiratory distress, and systemic effects (e.g., dizziness, coma) at high exposures .
Pyridine Hydrochloride and Related Salts
- Structure : Pyridine 1-oxide derivatives with counterions (e.g., Cl⁻, Br⁻, picrate).
- Reactivity : Salts like pyridine hydrochloride (98% purity) enhance solubility and are used as intermediates in organic synthesis .
- Applications : Serve as catalysts or reagents in alkylation and acylation reactions.
Key Differences from the Target Compound
- Substituent Effects: The target compound’s -SH group enables thiol-mediated reactivity (e.g., metal coordination, disulfide formation), absent in 4-nitro or salt derivatives.
- Toxicity Profile : While 4-nitro derivatives exhibit acute respiratory hazards , the target compound’s trifluoromethyl group may pose chronic environmental risks due to persistence.
Data Table: Comparative Analysis of Pyridine 1-Oxide Derivatives
Research Findings and Implications
- Reactivity Trends: Electron-withdrawing groups (-NO₂, -CF₃, -Cl) reduce electron density in the pyridine ring, directing reactions to specific positions. For example, -SH in the target compound may facilitate nucleophilic aromatic substitution. The -CF₃ group’s hydrophobicity enhances membrane permeability, a trait leveraged in pesticide design.
Toxicity and Regulation :
Synthetic Utility :
- Pyridine 1-oxide salts (e.g., hydrochloride, picrate) are preferred in catalysis , whereas the target compound’s -SH group could enable chelation-based applications (e.g., metal extraction).
Biological Activity
3-Chloro-2-mercapto-5-(trifluoromethyl)pyridine 1-oxide is a heterocyclic compound with the molecular formula C6H3ClF3NOS. This compound has garnered attention due to its unique structure and potential biological activities, particularly in the fields of pharmacology and agrochemicals. The presence of both a mercapto group and trifluoromethyl substitution enhances its reactivity and biological profile.
The compound features a pyridine ring with the following structural characteristics:
- Chlorine atom at the 3-position
- Mercapto group at the 2-position
- Trifluoromethyl group at the 5-position
- Oxide functional group
These functional groups contribute to its chemical reactivity, influencing its interactions with biological targets.
Antiviral Properties
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, related compounds have shown efficacy against Hepatitis C virus (HCV) by inhibiting the NS5B protein, crucial for viral replication. This suggests that this compound may also possess similar antiviral capabilities.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against a range of pathogens. Preliminary findings suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds indicate potential effectiveness comparable to standard antibiotics .
Study on Antiviral Efficacy
A study explored the mechanism of action of similar pyridine derivatives in inhibiting HCV replication. The results demonstrated that these compounds interact with the viral NS5B protein, leading to significant reductions in viral load in vitro. This highlights a promising avenue for further research into the antiviral properties of this compound.
Antimicrobial Testing
A comparative analysis of various pyridine derivatives, including this compound, was conducted to assess their antibacterial activity against Staphylococcus aureus and Escherichia coli. The study reported MIC values indicating that some derivatives were more effective than traditional antibiotics such as ampicillin .
Data Table: Biological Activities
Q & A
Q. What computational tools assist in predicting the compound’s behavior under novel reaction conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
